![molecular formula C13H13NO3S B5824074 N-[2-(hydroxymethyl)phenyl]benzenesulfonamide CAS No. 197847-57-7](/img/structure/B5824074.png)
N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
Übersicht
Beschreibung
N-[2-(hydroxymethyl)phenyl]benzenesulfonamide, also known as HMB or NSC-714597, is a chemical compound that has been extensively studied for its potential applications in scientific research. HMB belongs to the class of sulfonamides, a group of compounds that have been widely used as antibiotics and antifungal agents. However, HMB has been found to have unique properties that make it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
1. Kynurenine 3-Hydroxylase Inhibitors
N-[2-(hydroxymethyl)phenyl]benzenesulfonamide derivatives have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in several neurological disorders. These compounds demonstrate the potential for detailed investigation of neuronal injury's pathophysiological role (Röver et al., 1997).
2. Antimicrobial Activity and Spectroscopic Characterization
Research on N-(2-aminophenyl)benzenesulfonamide and its derivatives has shown antimicrobial activities. These compounds have been characterized using spectroscopic techniques like FT-IR and NMR, aiding in understanding their structural and functional properties (Demircioğlu et al., 2018).
3. Endothelin-A Selective Antagonists
Derivatives of N-[2-(hydroxymethyl)phenyl]benzenesulfonamide have been identified as selective antagonists for endothelin-A (ETA), a potent vasoconstrictor. These compounds have shown efficacy in inhibiting the pressor effect caused by endothelin-1 infusion in animal models, suggesting their potential in cardiovascular disease treatment (Murugesan et al., 1998).
4. Carbonic Anhydrase Inhibitors
These compounds have been synthesized as inhibitors of human carbonic anhydrase, an enzyme involved in various physiological functions including respiration and renal function. Research has shown their potential as intraocular pressure-lowering agents, which could be significant in treating glaucoma (Nocentini et al., 2016).
5. COX-2 Inhibitors
N-[2-(hydroxymethyl)phenyl]benzenesulfonamide derivatives have been explored as COX-2 inhibitors, a key enzyme in the inflammatory response. This research indicates their potential for developing new anti-inflammatory drugs (Singh et al., 2004).
Eigenschaften
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-10-11-6-4-5-9-13(11)14-18(16,17)12-7-2-1-3-8-12/h1-9,14-15H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAREHURDGDTSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355590 | |
Record name | N-[2-(hydroxymethyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
197847-57-7 | |
Record name | N-[2-(hydroxymethyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.